4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione
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Overview
Description
4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione is a heterocyclic compound that features a pyrazolidinedione core with a thiophene and phenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione typically involves the condensation of 3-methyl-2-thiophene carboxaldehyde with 1-phenyl-3,5-pyrazolidinedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrazolidinedione core can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyrazolidinedione core.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Used in the development of organic semiconductors and materials science applications.
Mechanism of Action
The mechanism of action of 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
4-[(2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione: Similar structure but with an unsubstituted thiophene ring.
4-[(3-methyl-2-furyl)methylene]-1-phenyl-3,5-pyrazolidinedione: Similar structure but with a furan ring instead of a thiophene ring.
4-[(3-methyl-2-pyridyl)methylene]-1-phenyl-3,5-pyrazolidinedione: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the 3-methyl-2-thienyl group in 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-7-8-20-13(10)9-12-14(18)16-17(15(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTPTKSTDRONEX-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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